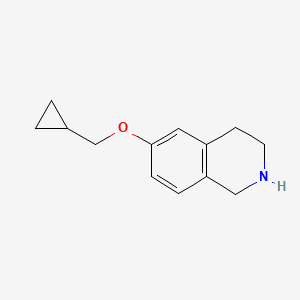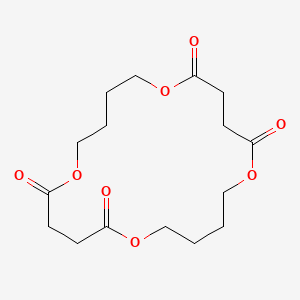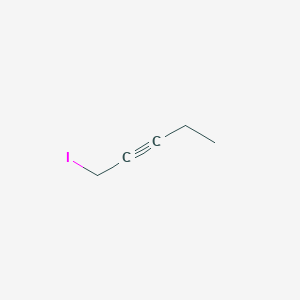
1-iodopent-2-yne
Overview
Description
1-Iodopent-2-yne is an organic compound with the molecular formula C5H7I. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is notable for its iodine atom attached to the first carbon of the pent-2-yne chain. This structural feature imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
1-Iodopent-2-yne can be synthesized through several methods, including:
Alkyne Halogenation: One common method involves the halogenation of pent-2-yne using iodine in the presence of a catalyst such as copper(I) iodide.
Grignard Reaction: Another approach involves the reaction of pent-2-yne with a Grignard reagent, followed by treatment with iodine.
Industrial Production: On an industrial scale, this compound can be produced through continuous flow processes, which offer better control over reaction conditions and product purity.
Chemical Reactions Analysis
1-Iodopent-2-yne undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be readily substituted by other nucleophiles, such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to pent-2-yne using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Scientific Research Applications
1-Iodopent-2-yne has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological macromolecules.
Material Science: This compound is employed in the development of novel materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of 1-iodopent-2-yne involves its ability to undergo nucleophilic substitution and addition reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where this compound serves as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
1-Iodopent-2-yne can be compared with other similar compounds, such as:
1-Iodopent-1-yne: This compound differs by the position of the triple bond, which is located between the first and second carbon atoms.
1-Bromopent-2-yne: The bromine analog of this compound, which has a slightly different reactivity profile due to the different halogen atom.
1-Chloropent-2-yne: The chlorine analog, which is even less reactive than the bromine and iodine counterparts.
Properties
IUPAC Name |
1-iodopent-2-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFMRXHWVNDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455382 | |
| Record name | 2-Pentyne, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34498-11-8 | |
| Record name | 2-Pentyne, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


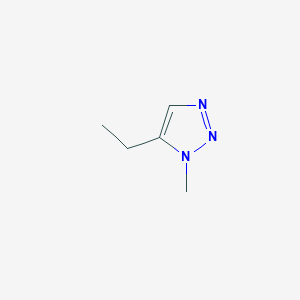
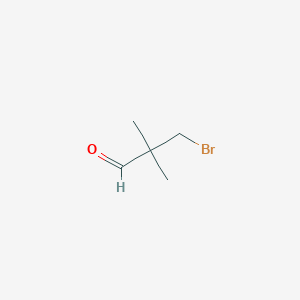
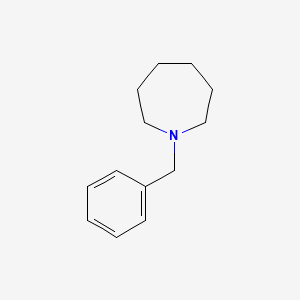
amine](/img/structure/B6596679.png)
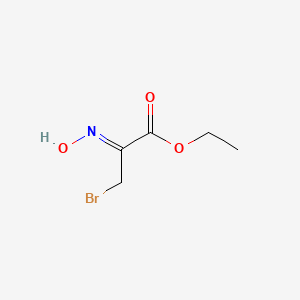
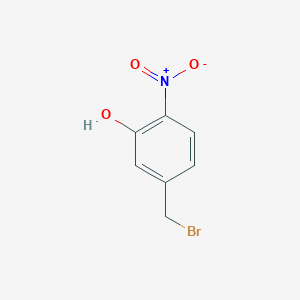
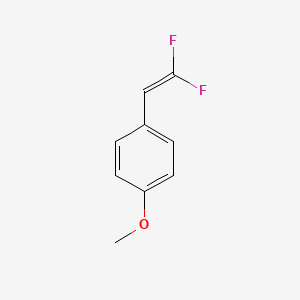
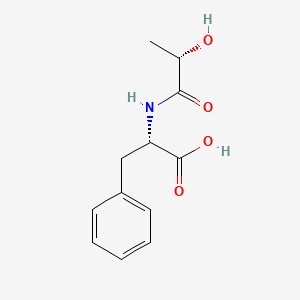
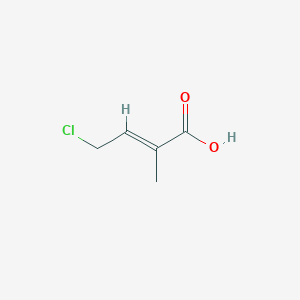
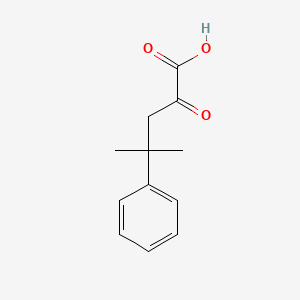
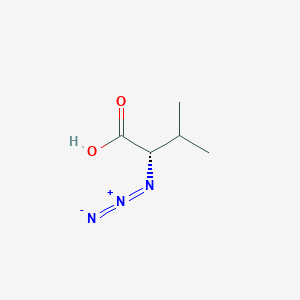
![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)
